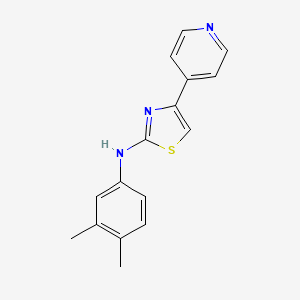
N-(3,4-Dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to couple the thiazole core with the desired aromatic substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis and optimization of reaction conditions.
Continuous Flow Reactors: Implementing continuous flow chemistry to enhance reaction efficiency and scalability.
Purification Techniques: Employing chromatographic methods and recrystallization for the purification of the final product.
化学反应分析
Types of Reactions
N-(3,4-Dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the thiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-(3,4-Dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Chemical Biology: Employed as a probe to study cellular processes and molecular mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3,4-Dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
N-(3,4-Dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine: shares structural similarities with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. This unique structure can influence its binding affinity, selectivity, and overall efficacy in various applications.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-3-4-14(9-12(11)2)18-16-19-15(10-20-16)13-5-7-17-8-6-13/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYFOTQNRDFBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)
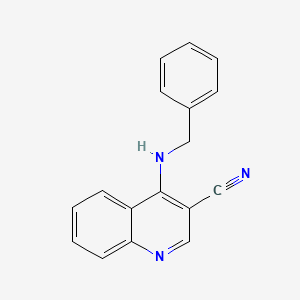
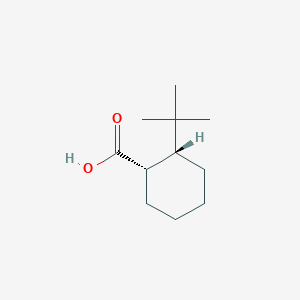
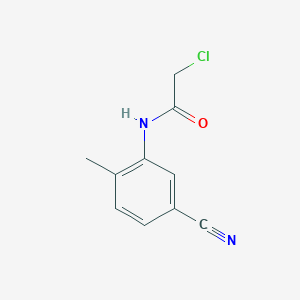
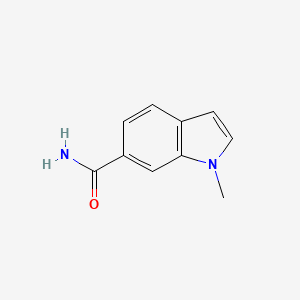
![[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid](/img/structure/B7518217.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)

![6-chloro-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4,5-diamine](/img/structure/B7518239.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7518243.png)
![4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid](/img/structure/B7518244.png)
![4-[(4-Methylbenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518248.png)
![4-[(2-Chlorobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518260.png)
![Methyl 3-({[3-(3-hydroxyquinoxalin-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B7518262.png)
